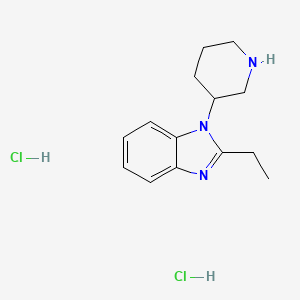

2-ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride

説明

2-Ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride is a benzodiazole derivative featuring a 1,3-benzodiazole core substituted with an ethyl group at position 2 and a piperidin-3-yl group at position 1. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

特性

IUPAC Name |

2-ethyl-1-piperidin-3-ylbenzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.2ClH/c1-2-14-16-12-7-3-4-8-13(12)17(14)11-6-5-9-15-10-11;;/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMZYJMTZPLALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1C3CCCNC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Antimicrobial Activity

Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. A study highlighted that benzodiazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data for 2-ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride is limited, its structural similarity to known active compounds suggests potential efficacy.

2. CNS Activity

The piperidine component is known for its influence on the central nervous system (CNS). Compounds containing piperidine have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. For instance, similar compounds have shown promise in treating anxiety and depression by acting on serotonin and dopamine receptors .

3. Cardiovascular Effects

Some studies have reported that benzodiazole derivatives can exhibit vasorelaxant activity. This suggests that 2-ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride may influence cardiovascular health by promoting blood vessel relaxation and potentially reducing heart rate .

The biological activity of this compound likely involves several mechanisms:

- Receptor Modulation : Interaction with neurotransmitter receptors may account for CNS effects.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways could explain its antimicrobial and anti-inflammatory properties.

Case Studies

Several studies have explored the effects of related compounds:

Study 1: Antimicrobial Efficacy

In a comparative study of various benzodiazole derivatives, it was found that modifications to the piperidine structure significantly enhanced antimicrobial activity against resistant bacterial strains. The derivatives demonstrated a dose-dependent response, indicating the importance of structural features in determining biological activity .

Study 2: Neuroprotective Effects

A research study investigated the neuroprotective properties of piperidine-containing benzodiazoles in animal models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in treated subjects .

類似化合物との比較

Comparison with Similar Compounds

The compound is part of a broader class of 1H-1,3-benzodiazole derivatives modified with heterocyclic amines and alkyl/aryl substituents. Below is a comparative analysis of structurally related compounds, highlighting key differences in molecular properties and research applications.

Structural and Molecular Comparison

Key Structural and Functional Differences

Heterocyclic Moieties :

- The piperidin-3-yl group in the target compound provides a six-membered saturated ring with one nitrogen atom, balancing lipophilicity and solubility. In contrast, piperazinyl (C₁₁H₁₅ClN₄) and diazepanyl (C₁₂H₁₆Cl₂N₄) derivatives introduce additional nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability .

- Pyrrolidinyl analogs (e.g., 1-(pyrrolidin-2-yl)methyl derivatives) exhibit reduced steric bulk but lower basicity compared to piperidine-based compounds .

Substituent Effects :

- Ethyl vs. Propargyl : The ethyl group in the target compound enhances lipophilicity, favoring membrane permeability, while propargyl-substituted analogs (e.g., 5,6-dimethyl-propargyl) are tailored for bioorthogonal reactions .

- Aryl vs. Alkyl : Aryl-substituted derivatives (e.g., 2-(2-chloro-6-fluorophenyl)) demonstrate improved target affinity in kinase inhibition assays but suffer from reduced aqueous solubility .

Salt Forms: Dihydrochloride salts (target compound, 1240526-56-0) generally exhibit higher solubility in polar solvents compared to monohydrochloride salts (e.g., 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, CAS: 6961-12-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。